molecular formula C13H8BrN B8320693 2'-Bromo-biphenyl-3-carbonitrile

2'-Bromo-biphenyl-3-carbonitrile

Cat. No.: B8320693
M. Wt: 258.11 g/mol
InChI Key: WMHSVWWIBSUBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Bromo-biphenyl-3-carbonitrile is a halogenated aromatic compound featuring a biphenyl core with a bromine atom at the 2' position and a cyano (-CN) group at the 3 position. The molecular formula is C₁₃H₈BrN, with a molecular weight of 258.12 g/mol (calculated based on atomic masses). This compound is structurally significant due to its electron-withdrawing cyano group and bromine substituent, which influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and applications in pharmaceuticals or materials science .

Properties

Molecular Formula

C13H8BrN

Molecular Weight

258.11 g/mol

IUPAC Name

3-(2-bromophenyl)benzonitrile

InChI

InChI=1S/C13H8BrN/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-8H

InChI Key

WMHSVWWIBSUBSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Brominated Biphenyl Carbonitriles

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Differences
This compound Not explicitly listed Br (2'), CN (3) C₁₃H₈BrN 258.12 Reference compound
4'-Bromo-[1,1'-biphenyl]-3-carbonitrile 192699-42-6 Br (4'), CN (3) C₁₃H₈BrN 258.12 Bromine at 4' instead of 2'; altered steric/electronic effects in coupling reactions .
3'-Bromo-[1,1'-biphenyl]-4-carbonitrile 160521-46-0 Br (3'), CN (4) C₁₃H₈BrN 258.12 Bromine and cyano groups on adjacent positions; increased dipole moment .
5-Bromo-[1,1'-biphenyl]-3-carbonitrile 1129527-54-3 Br (5), CN (3) C₁₃H₈BrN 258.12 Bromine on the non-adjacent benzene ring; reduced conjugation effects .

Key Findings :

  • Substituent Position Effects: Bromine at the 2' position (meta to the cyano group) creates distinct electronic effects compared to para-substituted analogs (e.g., 4'-bromo). This impacts reactivity in palladium-catalyzed reactions, where para-substituted bromines typically exhibit faster oxidative addition .
  • Steric Hindrance: The 2'-bromo isomer may experience steric clashes with the cyano group, reducing accessibility for nucleophilic attack compared to 3'- or 4'-bromo isomers .

Functionalized Derivatives

Table 2: Comparison with Multi-Substituted Biphenyls

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
[1,1'-Biphenyl]-3-carbonitrile, 3'-bromo-2-fluoro-5'-hydroxy 1261951-55-6 Br (3'), CN (3), F (2'), OH (5') C₁₃H₇BrFNO 292.10 Additional fluorine and hydroxy groups enhance polarity and hydrogen-bonding potential, altering solubility and biological activity .
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile Not provided Br (7), CN (3), methyl (1) C₁₆H₁₁BrN₂ 311.18 Indole core introduces nitrogen heterocycle, broadening pharmaceutical relevance (e.g., kinase inhibition) .

Key Findings :

  • Polarity and Solubility: The addition of hydroxy (-OH) or fluorine (-F) groups increases hydrophilicity, as seen in the 1261951-55-6 derivative, compared to the non-polar this compound .
  • Biological Activity : Heterocyclic analogs (e.g., indole derivatives) demonstrate enhanced binding to biological targets due to nitrogen lone-pair interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.